N'-(3,3-diphenylpropyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
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Description
N'-(3,3-diphenylpropyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalytic Applications
- Catalytic Synthesis of Amidines and Benzoxazoles : A study detailed the synthesis of amidines and 2-substituted benzoxazoles from N-heterocyclic nitriles using nickel(0) catalysts. This process showcases an atom-economical approach relevant for constructing compounds with similar structural features to N'-(3,3-diphenylpropyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide, emphasizing the importance of such functionalities in catalytic synthesis (Garduño & García, 2015).
Antimicrobial Applications
- Antimicrobial Agents : Research has demonstrated that compounds containing diphenylaminomethane groups exhibit effective antimicrobial properties, useful as agricultural or industrial fungicides and bactericides. This suggests potential antimicrobial research applications for compounds with similar diphenyl configurations (Downs, 1972).
Synthetic Utility and Methodology
- Enantioselective Synthesis : The enantioselective synthesis of 1,2-diols from Boc-valine ester, demonstrating the synthetic utility of oxazolidinones and related structures in producing chiral compounds, indicates a potential application area for compounds with similar functionalities in asymmetric synthesis and catalysis (Gaul & Seebach, 2000).
Pharmacological Applications
- Pharmacological Agonists : Histaprodifens, characterized by a 3,3-diphenylpropyl substituent, have been identified as highly active and selective histamine H(1)-receptor agonists, illustrating the pharmacological significance of the diphenylpropyl moiety in drug discovery and development (Elz et al., 2000).
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-14-19(24-27-15)23-21(26)20(25)22-13-12-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14,18H,12-13H2,1H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEFFDOEBLKUOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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